molecular formula C7H14N2O4 B1418700 N-(2,2-dimethoxyethyl)-N'-methylethanediamide CAS No. 58108-44-4

N-(2,2-dimethoxyethyl)-N'-methylethanediamide

Cat. No. B1418700
CAS RN: 58108-44-4
M. Wt: 190.2 g/mol
InChI Key: LTXZVDTTYLWCBS-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)-N’-methylethanediamide” is a chemical compound. Based on its name, it likely contains a methylethanediamide group (a type of amide) and a dimethoxyethyl group (an ether). These groups are common in a variety of chemical compounds and can impart different properties to the molecule .


Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of an appropriate amine with a corresponding acid or acid derivative. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and stability can be predicted based on the structure of the compound and comparison with similar compounds .

Scientific Research Applications

Immobilization of Oligonucleotides

Poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide] has been synthesized for the immobilization of oligonucleotides . This application is useful in various diagnostics applications, in order to increase the coating efficiency on a solid support or for use as a detection signal amplifier .

Radical-Initiated Polymerization

N-(2,2-dimethoxyethyl)-N’-methylethanediamide has been used in radical-initiated polymerization . This process allows the preparation of acetal containing water-soluble polymers .

Recovery of Aldehyde Moieties

The recovery of aldehyde moieties on the polymer has been achieved under mild conditions using a diluted inorganic solution . The analysis of the formation of aldehyde groups was performed by 'H- and '%-NMR .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment .

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXZVDTTYLWCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-N'-methylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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